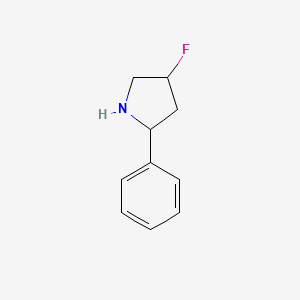

4-Fluoro-2-phenylpyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-phenylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c11-9-6-10(12-7-9)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPWYKXCVQYRLER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C2=CC=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Fluoro 2 Phenylpyrrolidines

General Strategies for Fluorinated Pyrrolidine (B122466) Synthesis

The construction of fluorinated pyrrolidine scaffolds relies on two primary strategies: introducing a fluorine atom onto a pre-existing pyrrolidine ring or building the ring from already fluorinated precursors. These methods can be achieved through electrophilic fluorination, where a carbon-centered nucleophile reacts with an electrophilic fluorine source, or nucleophilic fluorination, which often involves the displacement of a leaving group by a fluoride (B91410) ion. wikipedia.org The choice of strategy is often dictated by the availability of starting materials, the desired stereochemistry, and the required regioselectivity of the fluorine atom on the pyrrolidine core. beilstein-journals.org

Electrophilic fluorination is a direct method for creating carbon-fluorine bonds by reacting a nucleophilic substrate, such as an enolate or silyl (B83357) enol ether, with a reagent that serves as an electrophilic source of fluorine ("F+"). wikipedia.orgjuniperpublishers.com While elemental fluorine can be used, it is highly reactive and hazardous. juniperpublishers.com Consequently, a variety of safer and more selective reagents, particularly those containing a nitrogen-fluorine (N-F) bond, have been developed and are now in common use. wikipedia.orgmdpi.com These reagents have revolutionized the synthesis of organofluorine compounds by offering milder reaction conditions and greater functional group tolerance. rsc.org The mechanism of electrophilic fluorination is still a subject of some debate, with evidence supporting both SN2 and single-electron transfer (SET) pathways depending on the substrates and reagents involved. wikipedia.org

Reagents with a nitrogen-fluorine bond are the most widely used class of electrophilic fluorinating agents due to their stability, safety, and effectiveness. wikipedia.org These compounds feature electron-withdrawing groups attached to the nitrogen atom, which reduces the electron density on the fluorine, rendering it electrophilic. wikipedia.org They can be either neutral, like N-fluorosulfonimides, or cationic, such as N-fluoropyridinium salts. wikipedia.orgnih.gov

One of the most common and effective reagents is N-fluorobenzenesulfonimide (NFSI). wikipedia.orgjuniperpublishers.com It is a stable, mild, and commercially available source of electrophilic fluorine suitable for large-scale synthesis. juniperpublishers.com Another prominent reagent is Selectfluor®, the trade name for 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). researchgate.net Selectfluor® is highly efficient and popular for fluorinating a wide range of organic compounds, including enolates and carbanions. nih.govresearchgate.net The choice of reagent can influence the selectivity and yield of the fluorination reaction. researchgate.net For instance, in the synthesis of 4-fluoroglutamic acid precursors, the electrophilic fluorination of a lactam enolate derived from (L)-glutamic acid with NFSI resulted in a completely diastereoselective monofluorination. montclair.edu

| Reagent Name | Acronym | Class | Key Characteristics |

|---|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | Neutral (N-fluorosulfonimide) | Stable, mild, effective, and commercially available for large-scale synthesis. wikipedia.orgjuniperpublishers.com |

| Selectfluor® | F-TEDA-BF4 | Cationic (Diazoniabicyclo[2.2.2]octane salt) | Highly efficient, popular, and a strong oxidant. researchgate.net |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | Neutral (N-fluorosulfonimide) | Stable and highly efficient for fluorinating enolates and carbanions. wikipedia.orgresearchgate.net |

| N-Fluoropyridinium salts | N/A | Cationic | Among the first isolatable N-F reagents with good activity; fluorinating power can be tuned by substituents on the pyridine (B92270) ring. juniperpublishers.comnih.gov |

Gold catalysis has emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles, including pyrrolidines. organic-chemistry.org Specifically, gold(I)-catalyzed intramolecular hydroamination of unactivated olefins, such as alkenyl carbamates, provides an effective route to the pyrrolidine core under mild conditions. organic-chemistry.org This methodology offers a broader substrate scope compared to other late-transition-metal catalyst systems. organic-chemistry.org

While a direct, one-pot gold-catalyzed hydroamination followed by electrophilic fluorination is not extensively documented, this two-step approach is a viable strategy for synthesizing fluorinated pyrrolidines. The synthesis would first involve the construction of the pyrrolidine ring. For example, a gold-catalyzed cascade hydroamination/cyclization of α-amino ketones with alkynes can form substituted pyrrole (B145914) rings, which can then be reduced to pyrrolidines. nih.gov Following the formation of the 2-phenylpyrrolidine (B85683) scaffold, an electrophilic fluorination step could be performed on a suitable derivative. This would typically involve generating a nucleophilic carbon at the C4 position (e.g., via an enolate or enamine) and then quenching with an N-fluoro reagent like NFSI or Selectfluor® to install the fluorine atom. This sequential approach combines the efficiency of gold catalysis for ring formation with the reliability of modern electrophilic fluorinating agents. organic-chemistry.orgnih.gov

Nucleophilic fluorination strategies are a cornerstone for the synthesis of organofluorine compounds. ucla.edu These methods typically involve the reaction of a nucleophilic fluoride source with an electrophilic carbon center, often proceeding through an SN2-type mechanism where a leaving group is displaced. ucla.edu A significant challenge in nucleophilic fluorination is the inherently poor nucleophilicity and high basicity of the fluoride ion, which can lead to competing elimination reactions. ucla.edu However, various reagents and methods have been developed to overcome these hurdles, making it a primary approach for creating C-F bonds. researchgate.net

Deoxyfluorination is a widely used nucleophilic method that converts alcohols into alkyl fluorides. chemrxiv.org This transformation is valuable due to the vast availability of alcohols as starting materials. researchgate.net The reaction mechanism generally involves the in-situ activation of the hydroxyl group to form a good leaving group, which is then displaced by a fluoride ion generated from the reagent. rsc.org

A classic reagent for this purpose is diethylaminosulfur trifluoride (DAST). wvu.edu While effective, DAST is thermally unstable, prone to detonation at elevated temperatures, and can promote elimination side reactions, which limits its use to smaller-scale preparations. wvu.edu To address these safety and selectivity issues, newer reagents have been developed. PyFluor (2-pyridinesulfonyl fluoride) is a notable example, offering superior thermal stability, chemoselectivity with minimal elimination byproducts, and ease of handling as a crystalline solid that can be stored at room temperature. chemrxiv.org Other reagents like Deoxo-Fluor, which is a thermally safer alternative to DAST, are also commonly used. rsc.org In the context of pyrrolidine synthesis, treating N-protected prolinols with DAST or Deoxo-Fluor can lead to fluorinated pyrrolidines, although ring expansion to piperidine (B6355638) derivatives can be a competing pathway through an aziridinium (B1262131) intermediate. rsc.org

| Reagent Name | Acronym | Key Features & Limitations |

|---|---|---|

| Diethylaminosulfur Trifluoride | DAST | Broad substrate scope but thermally unstable and prone to causing elimination byproducts. |

| Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxo-Fluor | More thermally stable than DAST, but can also lead to side products. rsc.org |

| 2-Pyridinesulfonyl Fluoride | PyFluor | Thermally stable, crystalline solid; offers high chemoselectivity for fluorination over elimination. |

| Perfluorobutanesulfonyl Fluoride | PBSF | A deoxyfluorinating reagent known for poor selectivity. |

Difluoroalkylation strategies introduce a difluoromethylene (-CF2-) group into a molecule. While not a direct method for monofluorination, these techniques are relevant in the broader context of synthesizing fluorinated heterocycles. Recent advances have utilized visible-light-induced reactions to achieve C-H difluoroalkylation. acs.org For example, an electron-donor-acceptor (EDA) complex can be formed between a fluoroalkyl bromide and an amine like TMEDA. acs.org Upon irradiation with visible light, this complex can initiate a radical-mediated process to install a difluoroalkyl group onto a target molecule, such as a quinoxalin-2(1H)-one, under metal-free conditions. acs.org This type of strategy could potentially be adapted for the late-stage functionalization of a pre-formed 2-phenylpyrrolidine ring, offering a pathway to compounds bearing a difluoroalkyl moiety.

Deconstructive Fluorination via Carbon-Carbon Cleavage in Cyclic Amines

A novel approach to the synthesis of fluorinated acyclic amines involves the deconstructive fluorination of cyclic amines through the cleavage of a carbon-carbon bond. This strategy has been successfully applied to saturated nitrogen heterocycles like pyrrolidines. The process is typically mediated by a silver catalyst and utilizes an electrophilic fluorine source, such as Selectfluor.

The reaction proceeds through a two-stage mechanism. Initially, the cyclic amine undergoes oxidation to form an iminium ion, which is then trapped by water to yield a hemiaminal intermediate. In the second stage, this hemiaminal engages with the silver salt, leading to a homolytic ring-opening via C(sp³)–C(sp³) bond cleavage, which generates an amino alkyl radical. This radical is subsequently trapped by a fluorine atom from the fluorinating agent to afford the desired fluorinated product. This method provides a unique retrosynthetic disconnection, treating cyclic amines as synthons for amino alkyl radicals.

The versatility of this deconstructive fluorination has been demonstrated with various N-benzoylated saturated azacycles, including pyrrolidine derivatives. The reaction conditions are generally mild, often employing aqueous solvent mixtures, which enhances the method's applicability, particularly for late-stage functionalization in complex molecule synthesis.

Photoredox-Catalyzed Cyclization Approaches

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of complex molecules under mild conditions. In the context of synthesizing 4-fluoro-2-phenylpyrrolidines, photoredox-catalyzed cyclization reactions represent a promising, though less explored, avenue. These reactions typically involve the generation of a radical intermediate from a suitable acyclic precursor, which then undergoes an intramolecular cyclization.

One plausible strategy involves the use of an N-allylic amine precursor bearing a phenyl group and a fluorine source. Upon activation by a photocatalyst under visible light irradiation, a radical could be generated on the nitrogen or an adjacent carbon. This radical could then initiate a 5-exo-trig cyclization onto the double bond to form the pyrrolidine ring. The subsequent introduction of the fluorine atom at the 4-position could be achieved through various pathways, depending on the specific reaction design.

While direct examples of photoredox-catalyzed cyclizations to form 4-fluoro-2-phenylpyrrolidine are not extensively documented, the principles of photoredox-catalyzed radical cyclizations of dienes and related substrates suggest the feasibility of this approach. The development of such methods would offer a highly attractive and atom-economical route to this important class of compounds.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that has been utilized for the synthesis of diverse libraries of compounds, including fluorinated peptide derivatives.

A hypothetical Ugi-type reaction for the synthesis of a this compound derivative could involve the reaction of a β-fluoroamine, benzaldehyde, a carboxylic acid, and an isocyanide. The initial condensation of the amine and aldehyde would form an imine, which then reacts with the isocyanide and the carboxylate to form an α-acylamino amide intermediate. Subsequent intramolecular cyclization of this intermediate could potentially lead to the formation of the pyrrolidine ring.

The success of such a strategy would depend on the careful selection of starting materials and reaction conditions to favor the desired cyclization pathway. The inherent diversity of MCRs makes them a powerful tool for generating libraries of this compound analogs for screening in drug discovery programs.

Transition Metal-Catalyzed C-H Amination Routes

Transition metal-catalyzed C-H amination has become a cornerstone of modern organic synthesis for the construction of nitrogen-containing heterocycles. This approach allows for the direct conversion of C-H bonds into C-N bonds, offering a highly atom-economical and efficient route to pyrrolidines. Rhodium and palladium catalysts are commonly employed for these transformations.

In the context of this compound synthesis, an intramolecular C-H amination strategy could be envisioned starting from an acyclic amine precursor containing a phenyl group and a fluorine atom at the appropriate positions. For example, a fluorinated alkylamine with a pendant phenyl group could be subjected to rhodium-catalyzed C-H insertion to form the pyrrolidine ring. The regioselectivity of the C-H amination would be crucial for the successful synthesis of the desired product.

While specific examples of transition metal-catalyzed C-H amination for the direct synthesis of this compound are not prevalent in the literature, the broad applicability of this methodology suggests its potential. The development of suitable chiral catalysts could also enable enantioselective versions of this transformation, providing access to chiral this compound derivatives.

Stereoselective and Asymmetric Synthesis of this compound Derivatives

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective and asymmetric methods for the synthesis of this compound derivatives is of paramount importance.

Enantioselective Catalytic Methods

Enantioselective synthesis of 4-fluoropyrrolidines has been achieved through various catalytic methods, with 1,3-dipolar cycloaddition reactions of azomethine ylides being a particularly effective strategy. In one notable example, a copper(II)-catalyzed asymmetric 1,3-dipolar cycloaddition between an azomethine ylide and an α-fluoro-α,β-unsaturated arylketone was developed to access chiral pyrrolidines with four contiguous stereogenic centers, including a fluorinated quaternary center at the C4 position. acs.org

This reaction proceeds with high exo-selectivity and can be rendered enantioselective through the use of a chiral ligand, such as (S)-tol-BINAP. acs.org The resulting highly functionalized pyrrolidines can be obtained in good yields and with excellent enantioselectivities. The reaction conditions and the nature of the catalyst and ligand play a crucial role in determining the stereochemical outcome.

| Entry | Dipolarophile | Catalyst/Ligand | Solvent | Temp (°C) | Yield (%) | dr (exo/endo) | ee (%) |

| 1 | α-fluoro-α,β-unsaturated ketone | Cu(OAc)₂/(S)-tol-BINAP | CH₂Cl₂ | 25 | 85 | >20:1 | 95 |

| 2 | α-fluoro-α,β-unsaturated ester | Cu(OAc)₂/(S)-tol-BINAP | Toluene | 0 | 78 | >20:1 | 92 |

This table presents representative data for the enantioselective synthesis of 4-fluoropyrrolidine derivatives.

Diastereoselective Approaches

Diastereoselective methods for the synthesis of 4-fluoropyrrolidines often rely on substrate control or the use of chiral auxiliaries. A diastereodivergent approach to β-fluoropyrrolidines has been demonstrated through the organocatalytic fluorination of pyrrolidinyl carbaldehydes. acs.org This method allows for the synthesis of both syn- and anti-3,4-substituted β-fluoropyrrolidines by either enhancing or reversing the inherent substrate-controlled diastereoselectivity through the choice of organocatalyst. acs.org

Furthermore, the aforementioned copper(II)-catalyzed 1,3-dipolar cycloaddition provides excellent diastereoselectivity, favoring the exo-adduct. acs.org Interestingly, the diastereoselectivity of this reaction can be reversed through a post-cycloaddition epimerization step. Treatment of the exo-pyrrolidine with a strong base, such as DBU, at elevated temperatures leads to the formation of the thermodynamically more stable exo'-epimer while preserving the optical purity. acs.org This diastereodivergent strategy provides access to a wider range of stereochemically diverse 4-fluoropyrrolidine derivatives from a common precursor.

| Entry | Substrate | Conditions | Product | dr |

| 1 | exo-4-fluoropyrrolidine | DBU (5.0 equiv), Toluene, 90 °C | exo'-4-fluoropyrrolidine | >20:1 |

| 2 | Pyrrolidinyl carbaldehyde | Organocatalyst, NFSI | syn-β-fluoropyrrolidine | up to 19:1 |

| 3 | Pyrrolidinyl carbaldehyde | Different Organocatalyst, NFSI | anti-β-fluoropyrrolidine | up to 1:19 |

This table illustrates diastereoselective approaches to 4-fluoropyrrolidine derivatives.

Resolution Techniques for Enantiopure Compounds

For synthetic routes that yield a racemic mixture of this compound, resolution techniques are employed to separate the enantiomers. These methods can be broadly categorized into classical resolution and kinetic resolution.

Classical Resolution: This technique involves the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomeric salts can often be separated by fractional crystallization. Subsequent treatment of the separated diastereomeric salts with a base regenerates the individual enantiomers of this compound.

Kinetic Resolution: This method relies on the differential rate of reaction of the two enantiomers in the racemic mixture with a chiral catalyst or reagent. In enzymatic kinetic resolution, a lipase (B570770) or other hydrolase can selectively acylate or hydrolyze one enantiomer at a much faster rate than the other, leaving the unreacted enantiomer in high enantiomeric excess. For instance, a lipase could be used to selectively acylate the (R)-enantiomer of a this compound precursor, allowing for the separation of the acylated product from the unreacted (S)-enantiomer.

Convergent and Linear Synthetic Pathways to this compound Scaffolds

The construction of the this compound scaffold can be approached through either a linear or a convergent synthetic strategy, each with its own advantages and disadvantages.

Table 2: Comparison of Linear and Convergent Synthetic Strategies

| Feature | Linear Synthesis | Convergent Synthesis |

| Overall Yield | Generally lower, multiplicative loss | Generally higher, shorter sequences |

| Flexibility | Less flexible for analog synthesis | More flexible, allows for modification of fragments |

| Purification | Can be challenging with many steps | Purification of fragments can be simpler |

| Efficiency | Can be less efficient for complex targets | Often more efficient for complex targets |

Synthetic Improvements and Expansion of Scope for this compound Scaffolds

Recent advancements in synthetic methodology have focused on improving the efficiency, scalability, and scope of syntheses for fluorinated pyrrolidine scaffolds. A notable example comes from process development work on a fluorinated-pyrrolidine analogue at Pfizer, which highlights a shift from less scalable reagents to more process-friendly alternatives.

The initial, or "first-generation," synthesis often relies on reagents that are not amenable to large-scale production, such as the use of diethylaminosulfur trifluoride (DAST) for fluorination and sodium azide (B81097) for the introduction of a nitrogen source. While effective on a laboratory scale, these reagents pose safety and handling challenges for scale-up.

An improved, "second-generation" synthesis addresses these limitations by employing a modified Burgess-type reagent. This reagent facilitates the transformation of a 1,2-trans-diol into a cis-cyclic sulfamate (B1201201) intermediate. This intermediate serves as a precursor where the hydroxyl group is effectively activated as a leaving group. Subsequent reaction with a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF) leads to the desired trans-fluoro protected amine. This strategic shift not only replaces hazardous reagents like DAST and sodium azide but also often leads to improved yields and a more robust and scalable process. Such improvements are crucial for the practical application of these scaffolds in drug discovery and development, where large quantities of material are often required.

The expansion of the synthetic scope allows for the introduction of a wider variety of substituents on the pyrrolidine ring and the phenyl group, enabling the exploration of structure-activity relationships (SAR) for medicinal chemistry programs.

Reactivity and Derivatization Chemistry of 4 Fluoro 2 Phenylpyrrolidines

Reactions Involving the Pyrrolidine (B122466) Nitrogen Atom

The secondary amine of the pyrrolidine ring in 4-fluoro-2-phenylpyrrolidine is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom imparts nucleophilic character, making it susceptible to reactions with various electrophiles.

N-Alkylation: The nitrogen atom can be readily alkylated using alkyl halides, such as alkyl iodides, bromides, or chlorides, in the presence of a base to neutralize the resulting hydrohalic acid. The choice of base, solvent, and temperature can influence the reaction's efficiency. For instance, hindered bases like diisopropylethylamine (DIPEA) are often employed to minimize side reactions. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), provides another versatile route to N-alkylated products.

| Reagent | Conditions | Product |

| Alkyl Halide (R-X) | Base (e.g., K2CO3, Et3N), Solvent (e.g., CH3CN, DMF) | N-Alkyl-4-fluoro-2-phenylpyrrolidine |

| Aldehyde/Ketone (R'COR'') | Reducing Agent (e.g., NaBH(OAc)3), Solvent (e.g., CH2Cl2) | N-Alkyl-4-fluoro-2-phenylpyrrolidine |

N-Arylation: The introduction of an aryl group onto the pyrrolidine nitrogen can be achieved through nucleophilic aromatic substitution (SNAr) reactions, particularly with electron-deficient aryl halides. More commonly, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are employed. These reactions typically utilize a palladium or copper catalyst with a suitable ligand and a base to couple the pyrrolidine with an aryl halide or triflate.

Functional Group Transformations at Nitrogen

Beyond simple alkylation and arylation, the nitrogen atom can undergo a range of functional group transformations.

N-Acylation: The reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base (e.g., triethylamine (B128534) or pyridine) readily affords the corresponding N-amides. This transformation is often used to introduce a variety of functional groups or to protect the nitrogen during subsequent reactions. The use of coupling reagents like DCC (dicyclohexylcarbodiimide) or HOBt (1-hydroxybenzotriazole) allows for the formation of amides from carboxylic acids directly.

| Acylating Agent | Conditions | Product |

| Acyl Chloride (RCOCl) | Base (e.g., Et3N), Solvent (e.g., CH2Cl2) | N-Acyl-4-fluoro-2-phenylpyrrolidine |

| Carboxylic Anhydride ((RCO)2O) | Base (e.g., Pyridine), Solvent (e.g., CH2Cl2) | N-Acyl-4-fluoro-2-phenylpyrrolidine |

| Carboxylic Acid (RCOOH) | Coupling Agent (e.g., DCC, HOBt), Solvent (e.g., DMF) | N-Acyl-4-fluoro-2-phenylpyrrolidine |

N-Sulfonylation: Treatment with sulfonyl chlorides in the presence of a base yields N-sulfonamides. This functionalization can alter the electronic properties of the nitrogen and is a common feature in many biologically active compounds.

Transformations at the Phenyl Moiety

The phenyl ring of this compound is amenable to various transformations, allowing for the modulation of the molecule's steric and electronic properties. The pyrrolidinyl group, being an activating group, generally directs electrophilic substitution to the ortho and para positions.

Electrophilic Aromatic Substitution Reactions

Halogenation: The phenyl ring can be halogenated using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) for bromination and chlorination, respectively. The regioselectivity of the reaction is influenced by the directing effect of the pyrrolidinyl substituent and the reaction conditions.

Nitration: Introduction of a nitro group onto the phenyl ring can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to avoid over-nitration or side reactions.

Friedel-Crafts Acylation and Alkylation: Under Friedel-Crafts conditions, the phenyl ring can be acylated or alkylated. However, the Lewis acidic conditions typically employed can lead to complexation with the pyrrolidine nitrogen, potentially deactivating the ring or leading to undesired side reactions. Protection of the nitrogen atom as an amide can mitigate these issues and facilitate the desired transformation.

Modifications of the Phenyl Substituent

If the phenyl ring is already substituted, these substituents can be further modified. For example, a nitro group can be reduced to an amine, which can then be subjected to a wide range of derivatization reactions. A bromo-substituted phenyl ring can participate in various cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new carbon-carbon bonds.

Reactivity at the Fluorinated Carbon Center

The carbon-fluorine bond is generally strong and unreactive. However, under specific conditions, the fluorine atom at the C4 position can be involved in chemical transformations.

Nucleophilic Substitution: Direct nucleophilic displacement of the fluorine atom is challenging due to the strength of the C-F bond and the poor leaving group ability of the fluoride (B91410) ion. However, in systems where the carbon center is activated, for instance by an adjacent electron-withdrawing group, or under harsh reaction conditions, nucleophilic substitution may be possible.

Elimination Reactions: In the presence of a strong base, elimination of hydrogen fluoride (HF) can occur to form a pyrroline (B1223166) derivative. The feasibility of this reaction depends on the stereochemistry of the molecule and the availability of an anti-periplanar proton.

Reductive Defluorination: Certain reducing agents or catalytic systems can achieve the cleavage of the C-F bond, replacing the fluorine atom with a hydrogen atom. This transformation, however, often requires specialized and highly reactive reagents.

Functionalization at Other Ring Positions

The strategic functionalization of the pyrrolidine ring at positions other than the nitrogen atom or the C2-phenyl group is crucial for creating a diverse range of analogs with potentially unique biological activities. While direct C-H functionalization at the C3 and C5 positions of this compound is challenging, several synthetic strategies have been developed for related fluorinated and substituted pyrrolidines, which can be adapted for this purpose. These methods often rely on the stereoselective introduction of substituents onto a precursor molecule that is then cyclized to form the desired pyrrolidine ring.

One notable approach involves the copper(II)-catalyzed asymmetric 1,3-dipolar cycloaddition of glycine (B1666218) imines with α-fluoro-β-aryl-α,β-unsaturated arylketones. This method allows for the synthesis of chiral exo-pyrrolidine derivatives with a fluorinated quaternary stereogenic center at the C4 position, alongside substituents at the C3 and C5 positions, in high yields and with excellent stereoselectivity. nih.gov The resulting polysubstituted pyrrolidines can be further modified, demonstrating the utility of this strategy for accessing a variety of functionalized fluorinated pyrrolidines.

Another strategy involves the heterogeneous catalytic hydrogenation of highly substituted pyrrole (B145914) systems. This process can lead to the formation of functionalized pyrrolidines with up to four new stereocenters with high diastereoselectivity. acs.org By starting with an appropriately substituted pyrrole, it is conceivable to generate this compound derivatives with desired functionalities at the C3 and C5 positions. The reaction is believed to proceed through a two-step hydrogenation sequence, where the initial reduction of a substituent directs the subsequent reduction of the pyrrole ring. acs.org

Furthermore, methods for the synthesis of 3,4-disubstituted pyrrolidines have been developed, which could be adapted for the synthesis of C3 and C5 functionalized this compound. For instance, a method for the synthesis of 3,4-disubstituted 1-hydroxy-pyrrolidine-2,5-diones from 3-substituted coumarins and nitromethane (B149229) has been reported. mdpi.comnih.gov While this specific method yields a dione, it highlights the possibility of constructing the pyrrolidine ring with pre-installed functional groups at the C3 and C4 positions, which could be further elaborated.

The table below summarizes some of the key findings from studies on the functionalization of pyrrolidine rings, which could be conceptually applied to the this compound scaffold.

| Reaction Type | Key Features | Potential Application for this compound | Reference |

| Asymmetric 1,3-Dipolar Cycloaddition | High yields and excellent stereoselectivity for the synthesis of polysubstituted fluorinated pyrrolidines. | Introduction of substituents at C3 and C5 with control over stereochemistry. | nih.gov |

| Catalytic Hydrogenation of Pyrroles | High diastereoselectivity in the reduction of substituted pyrroles to pyrrolidines. | Stereoselective synthesis of C3 and C5 functionalized derivatives from substituted pyrrole precursors. | acs.org |

| Synthesis from Substituted Coumarins | A novel method for preparing 3,4-disubstituted pyrrolidine-2,5-diones. | A potential route to C3-functionalized 4-fluoro-2-phenylpyrrolidines through further chemical modifications. | mdpi.comnih.gov |

Reaction Mechanism Studies Related to this compound Transformations

Understanding the reaction mechanisms underlying the transformations of this compound is fundamental for controlling reaction outcomes and designing novel synthetic routes. While specific mechanistic studies on this exact molecule are not extensively documented, insights can be drawn from studies on related fluorinated compounds and general principles of electrophilic and nucleophilic reactions.

The mechanism of electrophilic fluorination, a key reaction for the synthesis of fluorinated heterocycles, has been a subject of debate. The central question is whether the reaction proceeds via an SN2 mechanism or a single-electron transfer (SET) process. wikipedia.org Evidence supporting the SN2 mechanism includes similar yields of fluorobenzene (B45895) from the reaction of aryl Grignard reagents and aryllithiums with N-fluoro-o-benzenedisulfonimide (NFOBS), despite their different tendencies for SET. wikipedia.org Additionally, radical probe experiments with enol ethers have failed to yield rearranged products, which would be expected from a radical mechanism. wikipedia.org

In the context of electrophilic aromatic substitution on the phenyl ring of this compound, the reaction is expected to follow the well-established SEAr mechanism. This involves the attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation (the Wheland intermediate), followed by the loss of a proton to restore aromaticity. researchgate.netmasterorganicchemistry.com Isotope effect studies in the fluorination of aromatic compounds with N-F type reagents have shown small kinetic isotope effects (kH/kD ≈ 1), indicating that the cleavage of the C-H bond is not the rate-determining step. researchgate.net

Computational studies, often employing density functional theory (DFT), have become invaluable tools for elucidating reaction mechanisms. For instance, DFT calculations have been used to study the mechanism of electrophilic fluorination with Pd(IV) complexes, revealing a two-step sequence of fluoride capture and subsequent electrophilic fluoride transfer. nih.gov Such computational approaches could be applied to investigate the reactivity of this compound, providing insights into transition state energies, reaction pathways, and the influence of the fluorine substituent on reactivity and stereoselectivity. Quantum-chemical analyses have been used to explore the conformational equilibrium and stereoelectronic effects in difluorinated pyrrolidines, which can influence their reactivity. beilstein-journals.org

The table below provides an overview of key mechanistic concepts and findings relevant to the transformations of this compound.

| Reaction Type | Proposed Mechanism | Key Mechanistic Insights | Relevant Studies |

| Electrophilic Fluorination | SN2 or Single-Electron Transfer (SET) | The SN2 pathway is supported by the lack of rearrangement in radical probe experiments. | wikipedia.org |

| Electrophilic Aromatic Substitution | SEAr | Formation of a Wheland intermediate; C-H bond cleavage is not rate-determining. | researchgate.netmasterorganicchemistry.com |

| Pd(IV)-mediated Fluorination | Fluoride Capture and Electrophilic Transfer | Computational studies have detailed the stepwise nature of this transformation. | nih.gov |

| Conformational Effects | Stereoelectronic Effects | The fluorine substituent can significantly influence the conformational preferences and thus the reactivity of the pyrrolidine ring. | beilstein-journals.org |

Structural and Conformational Analysis of 4 Fluoro 2 Phenylpyrrolidines

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in confirming the chemical structure, determining purity, and analyzing the isomeric composition of 4-Fluoro-2-phenylpyrrolidine.

NMR spectroscopy is the most powerful tool for the structural elucidation of fluorinated organic compounds. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides a multi-dimensional view of the molecular framework.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. Protons on the pyrrolidine (B122466) ring will appear in the aliphatic region, typically shifted by the neighboring nitrogen, phenyl, and fluorine substituents. The hydrogens on the carbon bearing the fluorine (H-4) and adjacent carbons (H-3 and H-5) will exhibit complex splitting patterns due to coupling with both neighboring protons (H-H coupling) and the fluorine atom (H-F coupling). The phenyl group protons will appear in the aromatic region of the spectrum.

¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. The carbon atom bonded to fluorine (C-4) will show a large one-bond carbon-fluorine coupling constant (¹JCF). Carbons two or three bonds away (C-3, C-5, C-2) will also show smaller C-F couplings (²JCF, ³JCF). The chemical shifts are influenced by the electronegativity of the substituents. nih.govoregonstate.edulibretexts.org

¹⁹F NMR: As ¹⁹F is a spin-1/2 nucleus with 100% natural abundance and high sensitivity, ¹⁹F NMR is an exceptionally informative technique. wikipedia.orgnih.gov It provides a direct window into the electronic environment of the fluorine atom. The chemical shift of the fluorine nucleus is highly sensitive to subtle changes in molecular geometry and solvent. nih.govrsc.org The signal for the fluorine atom will be split by neighboring protons (H-3, H-4, H-5), providing crucial data for conformational analysis. wikipedia.orgresearchgate.net

Table 1: Representative NMR Data for a Substituted Fluoropyrrolidine Moiety Note: This table presents typical chemical shift (δ) and coupling constant (J) values expected for a 4-fluoropyrrolidine structure, based on data from related compounds. Exact values for this compound may vary.

| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Coupling Constants (Hz) |

| ¹H | H-2 | 3.5 - 4.5 | ³JHH ≈ 5-10 |

| H-3 | 2.0 - 3.0 | ²JHH ≈ 12-15; ³JHF ≈ 15-30 | |

| H-4 | 4.5 - 5.5 | ²JHF ≈ 45-55 | |

| H-5 | 3.0 - 4.0 | ²JHH ≈ 10-13; ³JHF ≈ 15-25 | |

| ¹³C | C-2 | 60 - 70 | ²JCF ≈ 15-25 |

| C-3 | 35 - 45 | ²JCF ≈ 15-25 | |

| C-4 | 85 - 95 | ¹JCF ≈ 170-190 | |

| C-5 | 50 - 60 | ³JCF ≈ 5-10 | |

| ¹⁹F | F-4 | -170 to -200 | ²JFH, ³JFH ≈ 15-55 |

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. For this compound, characteristic absorption bands would confirm the presence of key structural features.

Table 2: Characteristic IR Absorption Frequencies

| Bond | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H | Secondary Amine | 3300 - 3500 | Medium-Weak |

| C-H | Aromatic (Phenyl) | 3000 - 3100 | Medium-Weak |

| C-H | Aliphatic (Pyrrolidine) | 2850 - 2960 | Medium-Strong |

| C=C | Aromatic Ring | 1450 - 1600 | Medium |

| C-N | Amine | 1020 - 1250 | Medium |

| C-F | Fluoroalkane | 1000 - 1400 | Strong |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. In the analysis of this compound, the molecular ion peak [M]+• would confirm the molecular weight. The fragmentation pattern is often dominated by cleavage alpha to the nitrogen atom (α-cleavage), a characteristic pathway for amines. This would involve the loss of the phenyl group or cleavage of the pyrrolidine ring. The presence of the phenyl group would likely lead to characteristic aromatic fragments (e.g., m/z 77 for the phenyl cation). nih.govmiamioh.eduresearchgate.net

HPLC is a crucial technique for determining the purity of this compound and for separating its various stereoisomers. diva-portal.org Since the molecule contains at least two stereocenters (at C-2 and C-4), it can exist as multiple diastereomers (cis and trans isomers) and enantiomers.

Purity Analysis: Reversed-phase HPLC with a UV detector (monitoring the phenyl group's absorbance) can be used to assess the chemical purity of a sample by separating the target compound from impurities.

Isomer Analysis: Chiral HPLC, using a stationary phase with a chiral selector, is essential for separating the enantiomers of a specific diastereomer (e.g., separating (2R, 4S) from (2S, 4R)). The separation of diastereomers (e.g., cis vs. trans) can often be achieved on standard non-chiral columns due to their different physical properties. ed.ac.uk

Conformational Analysis of Fluorinated Pyrrolidine Rings

The five-membered pyrrolidine ring is not planar and adopts puckered "envelope" or "twist" conformations to relieve ring strain. The introduction of substituents, especially a highly electronegative fluorine atom, significantly influences this conformational equilibrium. biorxiv.orgbiorxiv.orgbeilstein-journals.org

The substitution of a hydrogen atom with fluorine on the pyrrolidine ring has profound stereoelectronic consequences that dictate the ring's preferred pucker. beilstein-journals.orgresearchgate.net

Ring Pucker: The pyrrolidine ring typically exists in two major puckered states, known as Cγ-endo (where the C-4 atom is puckered on the same side as the C-2 substituent) and Cγ-exo (where the C-4 atom is puckered on the opposite side).

Inductive and Gauche Effects: The powerful electron-withdrawing inductive effect of the fluorine atom is a primary driver of conformational preference. nih.gov This effect, often discussed in the context of the "gauche effect," can create a stabilizing interaction when the electronegative fluorine atom is gauche (at a 60° dihedral angle) to another electron-withdrawing group or a lone pair, such as the nitrogen atom in the ring. beilstein-journals.org

Conformational Bias: The stereochemistry of the fluorine atom determines the conformational bias. For instance, in analogues like 4-fluoroproline, a trans relationship between the fluorine at C-4 and the substituent at C-2 strongly favors an exo pucker. nih.gov Conversely, a cis relationship tends to favor an endo pucker. nih.gov This reliable modulation of ring conformation is one of the most significant consequences of fluorination and is critical for designing molecules with specific three-dimensional shapes. nih.govnih.gov The interplay between the fluorine and the phenyl group at the C-2 position in this compound would similarly govern the equilibrium between endo and exo conformations.

Electrostatic Gauche Effects and Stereochemical Preferences (F-C-C-N fragment)

The conformational behavior of the F-C4-C3-N fragment in fluorinated pyrrolidines is largely governed by the fluorine gauche effect. beilstein-journals.orgnih.gov This effect describes the tendency for a fluorine atom and an adjacent electron-withdrawing group, in this case, the nitrogen of the pyrrolidine ring, to adopt a gauche relationship (a dihedral angle of approximately 60°) rather than an anti-periplanar one. nih.govresearchgate.net This preference is attributed to a combination of hyperconjugative and electrostatic interactions.

The hyperconjugative component involves the donation of electron density from a C-H bonding orbital (σC-H) into an adjacent anti-bonding C-F orbital (σ*C-F), an interaction that stabilizes the gauche conformer. beilstein-journals.orgnih.gov However, in protonated pyrrolidines, a more dominant force is the electrostatic gauche effect. nih.govbeilstein-journals.org This refers to a powerful, through-space electrostatic attraction between the partially negative fluorine atom (Fδ−) and the positively charged ammonium group (NH2+). nih.govresearchgate.net This attractive interaction strongly favors a conformation where these two groups are in close proximity, reinforcing the gauche arrangement. nih.govbeilstein-journals.org In some difluorinated pyrrolidine systems, the fluorine gauche effect may be secondary to other steric and electrostatic forces, but it remains a critical factor in determining conformational bias. beilstein-journals.orgresearchgate.net The strong gauche effect in 4-fluoroproline, a related structure, has been shown to decisively alter the ring's conformation. nih.gov

| Interaction Type | Description | Significance |

|---|---|---|

| Hyperconjugative Gauche Effect | Stabilizing electron delocalization from a σC-H orbital to an adjacent σ*C-F orbital. beilstein-journals.orgnih.gov | Contributes to the preference for the gauche conformation. |

| Electrostatic Gauche Effect | Direct, through-space attractive force between the electronegative fluorine and a positively charged nitrogen center (in protonated species). nih.govresearchgate.net | Often the dominant stabilizing force, strongly favoring a cis/gauche arrangement. nih.govbeilstein-journals.org |

Pseudo-Axial and Pseudo-Equatorial C-F Bond Orientations

The five-membered pyrrolidine ring is not planar and adopts a puckered "envelope" conformation to relieve torsional strain. beilstein-journals.orgbeilstein-journals.org In this non-planar structure, a substituent at the C4 position can occupy one of two orientations: pseudo-axial (pointing roughly perpendicular to the mean plane of the ring) or pseudo-equatorial (pointing roughly outwards from the ring). researchgate.netbeilstein-journals.org

The powerful stereoelectronic interactions described above directly influence the preferred orientation of the C-F bond. The electrostatic gauche effect, in particular, creates a strong preference for a conformation that minimizes the distance between the fluorine atom and the nitrogen atom (or protonated amine). nih.gov To achieve this cis-relationship in the puckered ring, the C-F bond is often forced into a pseudo-axial orientation. researchgate.net Quantum-chemical calculations and spectroscopic data for the related 3-fluoropyrrolidinium cation have shown that it exclusively adopts a conformation with the C-F bond in the pseudo-axial position. researchgate.net This conformational locking stabilizes a specific ring pucker, often referred to as Cγ-exo in the context of fluorinated prolines. researchgate.net While deprotonation can allow for a mixture of conformers, the inherent preference for gauche interactions remains a significant factor influencing the equilibrium. researchgate.net

| C-F Bond Orientation | Relative Stability | Governing Factors |

|---|---|---|

| Pseudo-Axial | Often more stable, especially in protonated species. researchgate.net | Allows for the stabilizing electrostatic gauche effect by placing the fluorine and nitrogen groups cis to one another. nih.govbeilstein-journals.org |

| Pseudo-Equatorial | Generally less stable. | Places the fluorine and nitrogen groups in a trans arrangement, precluding the stabilizing gauche interaction. |

Stereochemical Purity and Configuration Determination

This compound possesses two stereocenters (at C2 and C4), meaning it can exist as a mixture of enantiomers and diastereomers. The precise determination of its stereochemical composition is critical for understanding its properties and potential applications. This involves quantifying the enantiomeric excess (ee) and diastereomeric ratio (dr), as well as establishing the absolute configuration of the stereocenters.

Enantiomeric Excess (ee) Determination

Enantiomeric excess is a measure of the purity of a chiral sample, indicating how much one enantiomer is present in excess of the other. For fluorinated compounds like this compound, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful and sensitive technique for determining ee. rsc.orgresearchgate.net

The method typically involves the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). When the chiral analyte is mixed with a CSA, transient diastereomeric complexes are formed, which have distinct chemical shifts in the NMR spectrum. Because the ¹⁹F nucleus has a wide chemical shift range and high sensitivity, even subtle differences between the diastereomeric complexes can lead to well-resolved signals for each enantiomer, allowing for precise quantification by integrating the respective signal areas. researchgate.net An alternative advanced method involves the use of anisotropic chiral media, such as poly-γ-benzyl-L-glutamate (PBLG), which acts as a chiral liquid crystal solvent, inducing a separation of enantiomeric signals in the ¹⁹F NMR spectrum. rsc.org

| Method | Principle | Advantages for Fluorinated Compounds |

|---|---|---|

| ¹⁹F NMR with Chiral Solvating Agents (CSAs) | Formation of transient, non-covalent diastereomeric complexes that exhibit different ¹⁹F chemical shifts. researchgate.net | High sensitivity, wide chemical shift dispersion of ¹⁹F nucleus allows for clear signal resolution and accurate integration. researchgate.net |

| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. | Well-established and widely applicable method for separation and quantification. |

| ¹⁹F NMR in Chiral Anisotropic Media | Use of chiral liquid crystals to induce different orientations of enantiomers relative to the magnetic field, causing separate signals. rsc.org | Provides excellent enantiodiscrimination without chemical modification of the analyte. rsc.org |

Diastereomeric Ratio (dr) Analysis

The diastereomeric ratio (dr) refers to the relative proportion of diastereomers in a mixture. In the case of this compound, this corresponds to the ratio of the cis isomer (where the fluorine and phenyl groups are on the same face of the ring) to the trans isomer (where they are on opposite faces).

NMR spectroscopy is the most common and direct method for determining the dr. nih.gov Since diastereomers have different physical properties and three-dimensional shapes, they are chemically distinct environments in the NMR experiment. Consequently, protons or fluorine atoms in the cis isomer will have different chemical shifts and coupling constants compared to those in the trans isomer. By identifying a set of non-overlapping signals unique to each diastereomer in the ¹H or ¹⁹F NMR spectrum, the diastereomeric ratio can be accurately calculated by comparing the integration values of these signals. nih.gov

| Diastereomer | Hypothetical Chemical Shift (ppm) | Signal Integration | Percentage in Mixture |

|---|---|---|---|

| cis-4-Fluoro-2-phenylpyrrolidine | -175.2 | 3.0 | 75% |

| trans-4-Fluoro-2-phenylpyrrolidine | -176.8 | 1.0 | 25% |

| Calculated Diastereomeric Ratio (cis:trans) | 3:1 |

X-ray Crystallography for Absolute Configuration

While NMR and chromatography can determine the relative amounts of stereoisomers, single-crystal X-ray crystallography is the definitive method for unambiguously determining the absolute configuration of a chiral molecule. nih.govresearchgate.net This technique provides a precise three-dimensional map of the electron density in a crystal, revealing the exact spatial arrangement of every atom.

The determination of absolute configuration relies on the phenomenon of anomalous dispersion (or resonant scattering). ed.ac.ukmit.edu When X-rays interact with the electrons of an atom, a small phase shift occurs. This effect is usually subtle but can be measured, and it breaks the centrosymmetric nature of the diffraction pattern, meaning that the intensity of a reflection (hkl) is slightly different from its inverse (hkl). ed.ac.uk By carefully measuring these small differences, known as Bijvoet pairs, crystallographers can determine which of the two possible enantiomeric structures is the correct one present in the crystal. researchgate.net The quality of this determination is often expressed by the Flack parameter, with a value close to zero indicating a high degree of confidence in the assigned absolute configuration. researchgate.net Even for molecules containing only light atoms (like C, H, N, O, F), modern diffractometers and analytical methods often allow for a reliable assignment. mit.edu

Computational and Theoretical Investigations of 4 Fluoro 2 Phenylpyrrolidines

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are employed to investigate the fundamental properties of 4-fluoro-2-phenylpyrrolidines, offering predictions of their geometry, electronic structure, and reactivity.

Geometry Optimization and Electronic Structure Analysis

The starting point for most computational studies is the determination of the molecule's most stable three-dimensional structure through geometry optimization. For 4-fluoro-2-phenylpyrrolidine, a key structural feature is the puckering of the five-membered pyrrolidine (B122466) ring. The introduction of a fluorine atom at the 4-position is known to significantly influence this puckering due to stereoelectronic effects. nih.govnih.gov The gauche effect, an orbital interaction between the C-F bond and adjacent C-H or C-C bonds, plays a crucial role in stabilizing specific conformations. nih.gov Depending on the stereochemistry at the C4 position ((4R)- or (4S)-), the fluorine substituent can favor either a Cγ-exo or Cγ-endo pucker of the pyrrolidine ring. nih.govresearchgate.net

Table 1: Representative Calculated Geometrical Parameters for a Substituted Pyrrolidine Ring.

| Parameter | Typical Value |

|---|---|

| C-N Bond Length | 1.45 - 1.47 Å |

| C-C Bond Length | 1.52 - 1.55 Å |

| C-F Bond Length | 1.38 - 1.41 Å |

| C-N-C Bond Angle | 108 - 112° |

| Ring Puckering Dihedral Angles | Varies significantly with substitution |

Note: These are typical values for substituted pyrrolidine rings and may vary for this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a powerful concept for predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarizable and reactive. DFT calculations are widely used to determine the energies of these frontier orbitals.

The distribution of the HOMO and LUMO across the this compound molecule reveals the most probable sites for nucleophilic and electrophilic attack. For pyrrolidine-based organocatalysts, the HOMO is often localized on the nitrogen atom, which is consistent with its role as a nucleophilic catalyst in enamine catalysis. The phenyl group and the fluorine substituent can modulate the energies and distributions of these orbitals.

Table 2: Representative Frontier Molecular Orbital Energies.

| Parameter | Typical Energy Range (eV) |

|---|---|

| HOMO Energy | -6.0 to -7.5 |

| LUMO Energy | -1.0 to 0.5 |

| HOMO-LUMO Gap | 5.0 to 7.0 |

Note: These values are illustrative for fluorinated organic molecules and the actual values for this compound would require specific calculations.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. It provides a visual guide to the charge distribution and is invaluable for predicting how a molecule will interact with other charged or polar species.

In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (usually colored blue) are electron-deficient and are prone to nucleophilic attack. Green areas represent regions of neutral potential.

For this compound, the MEP map would be expected to show a region of high negative potential around the fluorine atom due to its high electronegativity. nih.gov The nitrogen atom's lone pair would also represent a site of negative potential, highlighting its nucleophilic character. The hydrogen atoms, particularly the one attached to the nitrogen, would exhibit positive potential, making them potential hydrogen bond donors. The phenyl ring would display a more complex potential surface with regions of both negative (above and below the plane of the ring) and slightly positive (around the hydrogen atoms) potential.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for unraveling the intricate details of reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the most likely pathway a reaction will follow.

Transition State (TS) Analysis and Reaction Energy Barriers

A transition state (TS) is a high-energy, transient species that exists at the peak of the energy profile connecting reactants and products. The structure of the transition state is crucial for understanding the stereochemical outcome of a reaction. Computational methods, particularly DFT, can be used to locate and characterize these fleeting structures.

The energy difference between the reactants and the transition state is the activation energy or reaction energy barrier. A lower activation energy corresponds to a faster reaction rate. By comparing the activation energies of different possible reaction pathways, the most favorable mechanism can be identified. For reactions involving this compound, either as a reactant or a catalyst, transition state analysis can reveal how the fluorine and phenyl substituents influence the energy barrier and, consequently, the reaction rate and selectivity.

Elucidation of Intermediates and Catalytic Cycles

Many chemical reactions proceed through a series of steps involving the formation of one or more intermediates. These are species that are more stable than transition states but less stable than the final products. Computational modeling can identify the structures and relative energies of these intermediates, providing a more complete picture of the reaction pathway.

In the context of catalysis, where this compound might act as an organocatalyst, computational studies are essential for elucidating the entire catalytic cycle. For instance, in proline-catalyzed reactions, the cycle typically involves the formation of an enamine intermediate between the catalyst and a carbonyl compound. nih.gov DFT calculations can model the formation of this enamine, its subsequent reaction with an electrophile, and the final hydrolysis step that regenerates the catalyst and releases the product. By mapping out the energetics of each step in the cycle, researchers can identify the rate-determining step and understand how the structure of the catalyst, including the presence of the fluorine atom, influences its efficiency and stereoselectivity. While specific studies on this compound are not abundant, mechanistic investigations into the synthesis of pyrrolidines via copper-catalyzed intramolecular C-H amination of N-fluoro amides provide a relevant framework for understanding the formation of such fluorinated heterocycles. nih.gov

Conformational Landscape Exploration and Energy Minima Calculations

Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in mapping the conformational landscape of fluorinated pyrrolidines, which provides a strong theoretical basis for understanding this compound. The pyrrolidine ring is not planar and exists in a dynamic equilibrium between two primary puckered conformations: Cγ-endo (envelope conformation where the C4 atom is out of the plane on the same side as the Cα substituent) and Cγ-exo (C4 atom on the opposite side). The introduction of a fluorine atom at the C4 position significantly influences this equilibrium.

In the case of analogous 4-fluoroproline, stereoelectronic effects dictate the preferred pucker. For (2S, 4R)-4-fluoroproline, the Cγ-exo pucker is favored, while the (2S, 4S)-4-fluoroproline preferentially adopts a Cγ-endo conformation. This preference is largely attributed to the gauche effect, where the gauche arrangement between the electronegative fluorine atom and the nitrogen atom is stabilized by hyperconjugative interactions. Specifically, there is a stabilizing donation of electron density from the C-H σ bonding orbital to the C-F σ* antibonding orbital.

For this compound, a similar conformational bias is expected. The interplay between the steric bulk of the phenyl group at C2 and the stereoelectronic influence of the fluorine atom at C4 would define the energy minima. It is anticipated that the phenyl group will preferentially occupy a pseudo-equatorial position to minimize steric hindrance. The relative energies of the Cγ-endo and Cγ-exo puckers would then be determined by the stereochemistry at C4.

Table 1: Predicted Relative Energies of this compound Conformers

| Stereoisomer | Predicted Stable Conformation | Key Stabilizing Interaction | Predicted Relative Energy (kcal/mol) |

|---|---|---|---|

| (2S, 4R) | Cγ-exo | Gauche effect (F and N) | 0 (most stable) |

| (2S, 4R) | Cγ-endo | - | > 1.5 |

| (2S, 4S) | Cγ-endo | Gauche effect (F and N) | 0 (most stable) |

| (2S, 4S) | Cγ-exo | - | > 1.5 |

Note: The relative energies are illustrative and based on trends observed in analogous 4-fluoroprolines. Specific DFT calculations for this compound are required for precise values.

Spectroscopic Data Interpretation Assisted by Computational Methods

Computational methods are a powerful tool for interpreting experimental spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra, for complex organic molecules like this compound. The prediction of 1H, 13C, and 19F NMR chemical shifts and coupling constants using DFT calculations can aid in the unambiguous assignment of signals and the determination of the predominant conformation in solution.

For fluorinated pyrrolidines, the 3JH,H and 3JH,F coupling constants are particularly informative for conformational analysis. These vicinal coupling constants are dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation. By calculating the theoretical coupling constants for different low-energy conformations (e.g., Cγ-endo and Cγ-exo), and comparing them to the experimentally observed values, it is possible to determine the conformational preferences of the molecule in solution.

For instance, in 4-fluoroprolines, the presence of the fluorine atom helps to disperse the proton signals in the 1H NMR spectrum, allowing for more accurate calculation of coupling constants. Computational models can simulate these effects, providing a direct link between the observed spectrum and the three-dimensional structure of the molecule. It is expected that for this compound, a similar approach would be highly effective in elucidating its conformational behavior.

Table 2: Illustrative Calculated vs. Experimental NMR Parameters for a Fluorinated Pyrrolidine

| Parameter | Calculated Value (Cγ-exo) | Calculated Value (Cγ-endo) | Experimental Value | Inferred Conformation |

|---|---|---|---|---|

| 3JH2,H3a | 8.5 Hz | 2.1 Hz | 8.2 Hz | Predominantly Cγ-exo |

| 3JH3b,H4 | 3.0 Hz | 9.8 Hz | 3.3 Hz | Predominantly Cγ-exo |

| 19F Chemical Shift | -175 ppm | -180 ppm | -176 ppm | Consistent with Cγ-exo |

Note: The values in this table are hypothetical and serve to illustrate the methodology.

Influence of Fluorine on Reactivity and Conformational Stability: A Theoretical Perspective

The introduction of a fluorine atom into the pyrrolidine ring has profound stereoelectronic consequences that affect both the conformational stability and the reactivity of the molecule. From a theoretical standpoint, the high electronegativity of fluorine induces a significant inductive effect, withdrawing electron density from the surrounding atoms.

This electron withdrawal has several key impacts:

Conformational Stability: As discussed, the gauche effect, a result of hyperconjugation between C-H σ orbitals and the C-F σ* orbital, stabilizes specific puckered conformations of the pyrrolidine ring. This leads to a more rigid and conformationally defined structure compared to the non-fluorinated analogue. nih.gov

Basicity of the Nitrogen Atom: The inductive effect of the fluorine atom reduces the electron density on the nitrogen atom, thereby decreasing its basicity (pKa). The magnitude of this effect would depend on the distance and orientation of the C-F bond relative to the nitrogen lone pair.

Reactivity of the Pyrrolidine Ring: The strong C-F bond can enhance the metabolic stability of the molecule by blocking potential sites of oxidation. nih.gov Furthermore, the polarization of the C-F bond can influence the electrostatic potential of the molecule, affecting its interactions with other molecules and potential binding partners. Theoretical calculations of molecular electrostatic potential (MEP) maps can visualize these effects, highlighting regions of positive and negative potential that are crucial for intermolecular interactions.

Applications of 4 Fluoro 2 Phenylpyrrolidines As Synthetic Building Blocks and Chiral Auxiliaries

Role as Chiral Building Blocks in Complex Molecule Synthesis

4-Fluoro-2-phenylpyrrolidine is a prime example of a chiral building block, a stereochemically defined molecule used as a starting point for the synthesis of more complex, enantiomerically pure compounds. unipa.it The utility of such building blocks stems from the fact that most biological targets, like enzymes and receptors, are themselves chiral and will interact differently with different stereoisomers of a drug molecule. nih.gov By starting with a molecule of a known configuration, chemists can exert precise control over the stereochemical outcome of a synthetic sequence. sigmaaldrich.com

The strategic incorporation of a fluorine atom imparts unique properties to the molecule. Fluorine's high electronegativity can influence the acidity, basicity, and conformation of the molecule, as well as its metabolic stability and ability to permeate biological membranes. pharmacyjournal.orgnih.gov These modifications can lead to improved pharmacokinetic profiles and enhanced binding affinity to the target protein. pharmacyjournal.org The synthesis of fluorinated building blocks is a dominant approach in modern drug discovery, allowing for the creation of novel drug candidates with improved properties. nih.gov The combination of the rigid pyrrolidine (B122466) scaffold, the defined stereochemistry, and the influential fluorine atom makes this compound a powerful tool for constructing complex and biologically active molecules. nih.govnih.gov

Table 1: Key Attributes of this compound as a Chiral Building Block

| Feature | Description | Significance in Synthesis |

|---|---|---|

| Chirality | Contains multiple stereocenters with a defined three-dimensional arrangement. | Enables the synthesis of single-enantiomer drugs, leading to improved efficacy and reduced side effects. nih.gov |

| Pyrrolidine Scaffold | A saturated, five-membered nitrogen-containing heterocycle. | Provides a proven, non-planar 3D scaffold that is common in FDA-approved drugs and natural products. nih.govresearchgate.net |

| Fluorine Substituent | A fluorine atom at the C-4 position. | Modulates electronic properties, lipophilicity, and metabolic stability, often enhancing the pharmacokinetic profile of the final compound. pharmacyjournal.orgnih.gov |

| Phenyl Group | An aromatic ring at the C-2 position. | Offers a site for further chemical modification and can participate in crucial binding interactions (e.g., pi-stacking) with biological targets. |

Utilization in Derivatization and Skeletal Diversification

Derivatization is the process of chemically modifying a core molecule to produce a family of related compounds with varied properties. nih.gov this compound is an excellent substrate for derivatization due to the presence of reactive sites, primarily the secondary amine. This nitrogen atom can undergo a wide range of chemical transformations, allowing for the attachment of diverse functional groups and the construction of new molecular architectures. rsc.org

These modifications are central to the strategy of skeletal diversification, where chemists aim to create a broad collection of structurally distinct molecules from a common starting point. elsevierpure.com Such compound libraries are invaluable in drug discovery for screening against various biological targets to identify new lead compounds. nih.gov Recent advances in synthetic chemistry have even enabled "skeletal editing," where atoms within the ring itself can be inserted or removed, transforming the pyrrolidine core into entirely different heterocyclic systems, such as piperidazines or linear dienes. nih.govresearchgate.net This powerful approach dramatically expands the accessible chemical space from a single chiral building block.

Table 2: Potential Derivatization Reactions at the Pyrrolidine Nitrogen

| Reaction Type | Reagent Class | Resulting Functional Group | Purpose |

|---|---|---|---|

| Alkylation | Alkyl halides (e.g., R-Br) | Tertiary amine | Introduce alkyl substituents to probe steric and electronic effects. |

| Acylation | Acyl chlorides, Anhydrides | Amide | Form stable amide bonds, often used to link to other parts of a target molecule. nih.gov |

| Sulfonylation | Sulfonyl chlorides (e.g., R-SO₂Cl) | Sulfonamide | Introduce sulfonamide groups, a common feature in many pharmaceuticals. |

| Reductive Amination | Aldehydes/Ketones, Reducing agent | N-Alkyl/Aryl group | Form new C-N bonds to introduce more complex substituents. |

| Arylation | Aryl halides, Buchwald-Hartwig coupling | N-Aryl group | Attach aromatic systems directly to the nitrogen, influencing conformation and electronic properties. |

Preparation of Functionalized Cyclic Amine Scaffolds

The this compound core serves as a precursor for more elaborately functionalized cyclic amine scaffolds. Saturated nitrogen-containing heterocycles are considered "privileged" scaffolds in medicinal chemistry due to their frequent appearance in successful drugs. nih.gov Synthetic strategies often focus on building upon this core structure to introduce additional functionality and complexity.

Methods for creating these advanced scaffolds can involve multi-step sequences. For example, the nitrogen can be protected, allowing for chemical modifications at other positions of the ring, followed by deprotection and further derivatization at the nitrogen. unipa.it Electrophilic cyclization of related acyclic precursors, N-(alkylidene)-homoallylamines, can also be employed to generate functionalized pyrrolidines. rsc.org Furthermore, photochemical methods have been developed to achieve ring contraction from substituted pyridines, providing another innovative route to fluorinated pyrrolidine building blocks. nih.gov These approaches allow chemists to use this compound not just as a component to be added, but as a foundation upon which to construct more intricate and unique molecular frameworks.

Strategic Integration into Advanced Synthetic Targets

The decision to incorporate a specific building block like this compound into the synthesis of an advanced target, such as a potential new drug, is a strategic one. This choice is often driven by a "scaffold-hopping" strategy, where a known bioactive scaffold is replaced with a novel one to discover new intellectual property or improved properties. nih.gov The pyrrolidine core is a well-validated scaffold, present in numerous FDA-approved drugs for a wide range of diseases. nih.gov

The inclusion of fluorine is particularly strategic. Fluorinated pharmaceuticals represent a significant portion of all approved drugs, and the element is known to enhance metabolic stability and binding affinity. pharmacyjournal.orgnih.gov For instance, in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for type 2 diabetes, derivatives of 4-fluoropyrrolidine-2-carbonitrile (B8495706) were synthesized and evaluated. One such compound demonstrated high inhibitory activity, good selectivity, and a promising pharmacokinetic profile, highlighting the successful integration of the fluorinated pyrrolidine scaffold into a therapeutic agent. nih.gov By using a pre-functionalized, chiral building block, synthetic chemists can streamline the construction of complex molecules, reduce the number of synthetic steps, and more efficiently access advanced targets with desirable biological and pharmacological properties.

Conclusion and Future Research Directions

Summary of Current Understanding

The introduction of a fluorine atom into the pyrrolidine (B122466) ring, particularly in phenylpyrrolidine structures, significantly influences the molecule's conformational behavior and properties. The presence of fluorine can induce substantial changes in the stereochemistry of the pyrrolidine ring, affecting its polarity, viscosity, and interactions with other molecules. beilstein-journals.org This is due to stereoelectronic effects such as the gauche effect, which can favor specific conformations. beilstein-journals.org For instance, the incorporation of a C-F bond can lead to a distinct ring conformation compared to non-fluorinated analogs. nih.gov

While specific research on 4-Fluoro-2-phenylpyrrolidine is not extensively detailed in publicly available literature, its structural components—the fluorinated pyrrolidine ring and the phenyl group—are subjects of significant interest in medicinal and synthetic chemistry. The pyrrolidine nucleus is a highly preferred scaffold in drug design, appearing in numerous FDA-approved drugs. unipa.it Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space. unipa.it The addition of fluorine can further enhance metabolic stability and binding affinity, making fluorinated pyrrolidines valuable motifs in drug discovery. beilstein-journals.orgresearchgate.net Derivatives such as 4-fluoropyrrolidine-2-carbonitrile (B8495706) have been synthesized and identified as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), showing promise as anti-diabetic agents. nih.gov This highlights the potential biological significance of the 4-fluoropyrrolidine scaffold.

Challenges and Opportunities in the Synthesis of Fluorinated Phenylpyrrolidines

The synthesis of fluorinated organic compounds, including phenylpyrrolidines, presents a unique set of challenges and opportunities for chemists.

Challenges:

Carbon-Fluorine Bond Formation: Creating C-F bonds is a difficult chemical transformation. pharmtech.com Many traditional fluorination methods are limited in scope, can be hazardous, and may not be suitable for complex molecules. dovepress.com

Stereocontrol: The synthesis of alkyl fluorinated compounds with multiple adjacent stereogenic centers is one of the most challenging areas in the field. nih.govmdpi.com Achieving high enantio- and diastereoselectivity is a significant hurdle. mdpi.com

Reagent Limitations: While electrophilic fluorinating reagents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) have advanced the field, the development of effective nucleophilic fluorinating reagents remains more difficult due to the low reactivity of the fluoride (B91410) anion. mdpi.com

Substrate Scope: Many existing fluorination methods are only suitable for specific types of substrates, and expanding the scope to a wider range of functionalized molecules is an ongoing challenge. dovepress.comnih.gov

Opportunities:

Asymmetric Catalysis: The development of innovative asymmetric catalytic methods, including those using transition metals, organocatalysts, and phase-transfer catalysts, offers promising avenues for the enantioselective synthesis of chiral alkyl fluorides. mdpi.com

Late-Stage Fluorination: Introducing fluorine at a late stage of a synthetic sequence is highly desirable in drug discovery. New methods that allow for the precise and gentle fluorination of complex molecules are a major area of opportunity. pharmtech.com

Novel Reagents: The design and synthesis of new, more efficient, and selective fluorinating agents continue to be a key area of research, paving the way for new synthetic possibilities. mdpi.com

Green Chemistry: There is a growing focus on developing more environmentally friendly fluorination methods that are more efficient and generate less hazardous waste. dovepress.com

Emerging Trends in Fluorine Chemistry Applied to Pyrrolidine Systems